2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide is a synthetic compound that belongs to the class of tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or amines, with azide sources under acidic or basic conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the tetrazole derivative with cyclohexylmethylamine under suitable conditions, such as the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetonitrile).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Hydrolysis: Acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH), water or aqueous solvents.
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced tetrazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The bromine atom on the phenyl ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide
- 2-(4-fluorophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide
- 2-(4-methylphenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide
Uniqueness
2-(4-bromophenyl)-N-(cyclohexylmethyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding interactions with molecular targets. Additionally, the cyclohexylmethyl group provides steric bulk, which can affect the compound’s pharmacokinetic properties and overall stability.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(cyclohexylmethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c16-12-6-8-13(9-7-12)21-19-14(18-20-21)15(22)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDSFYWXKGPCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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